tert-butyl N-(4-chlorobenzyl)-N-(methylsulfonyl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[(4-chlorophenyl)methyl]-N-methylsulfonylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO4S/c1-13(2,3)19-12(16)15(20(4,17)18)9-10-5-7-11(14)8-6-10/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYXYULDWOAFMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-(4-chlorobenzyl)-N-(methylsulfonyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C13H18ClN2O4S
- Molecular Weight: 320.81 g/mol
- CAS Number: 156866-52-3
The compound's structure features a tert-butyl group, a chlorobenzyl moiety, and a methylsulfonyl group attached to a carbamate backbone. This configuration is significant for its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The presence of the methylsulfonyl group enhances solubility and bioavailability, facilitating cellular uptake. The chlorobenzyl moiety may enhance binding affinity to specific receptors or enzymes, impacting several biological pathways.
Pharmacological Properties
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Antimicrobial Activity:
- Studies have shown that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of carbamates have been evaluated for their effectiveness against various bacterial strains.
- The compound's structural components suggest potential activity against Gram-positive and Gram-negative bacteria due to the lipophilic nature of the tert-butyl and chlorobenzyl groups.
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Antitumor Activity:
- Research indicates that carbamate derivatives can exhibit cytotoxic effects on cancer cell lines. For example, certain analogs have demonstrated significant inhibition of cell proliferation in vitro.
- The structure-activity relationship (SAR) analysis reveals that modifications in the chlorobenzyl group can enhance antitumor efficacy.
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Neuroprotective Effects:
- Preliminary studies suggest that similar compounds may exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Case Study 1: Antimicrobial Evaluation
A study conducted by Krishnaiah et al. evaluated a series of carbamate derivatives for their antimicrobial properties. The findings revealed that compounds with similar structural motifs to this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, underscoring the potential therapeutic applications in treating bacterial infections .
Case Study 2: Antitumor Activity
In a comparative study of various carbamate derivatives, one compound with a structure closely related to this compound showed an IC50 value of 1.98 µg/mL against A-431 human epidermoid carcinoma cells. This suggests that structural modifications can significantly influence anticancer activity .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
